N-Methyl-4-nitroaniline
Description
Significance in Advanced Organic Chemistry and Materials Science
N-Methyl-4-nitroaniline is a significant compound in both organic synthesis and materials science. Its reactivity makes it a valuable intermediate and building block for producing a variety of other chemicals. chemicalbook.com It is used in the synthesis of dyes, antioxidants, pharmaceuticals, and as an intermediate for agrochemicals. chemicalbook.comresearchgate.netontosight.ai
In the realm of materials science, MNA is noted for its application in nonlinear optical (NLO) materials. The specific arrangement of electron-donating and electron-withdrawing groups connected through a π-conjugated system results in a high molecular second-order hyperpolarizability, a key property for NLO applications like second-harmonic generation. researchgate.net Research has focused on its derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), for applications in terahertz (THz) wave generation. optica.orgoptica.org
Furthermore, this compound serves as a stabilizer for gunpowder and a desensitizing agent for certain explosives, highlighting its importance in the field of energetic materials. lookchem.comchemicalbook.comguidechem.com It is also used as an additive to enhance the thermal and UV stability in polymer formulations. chemicalbook.com
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molar Mass | 152.15 g/mol |
| Appearance | Brownish-yellow crystalline powder/prisms |
| Melting Point | 149-152 °C |
| Boiling Point | ~294.61 °C (rough estimate) |
| Solubility | Insoluble in water; soluble in acetone (B3395972) and benzene (B151609); slightly soluble in ethanol (B145695) and chloroform. chemicalbook.comsolubilityofthings.comchemicalbook.com |
| Vapor Density | 5.25 (vs air) |
| Data sourced from multiple references. lookchem.comchemicalbook.com |
Historical Context of Research on Substituted Nitroanilines
Research into substituted nitroanilines, including the parent compound 4-nitroaniline (B120555), has a long history driven by their interesting electronic properties. wikipedia.org The presence of both an electron-rich amino group and an electron-deficient nitro group on an aromatic ring makes these molecules classic examples of "push-pull" systems. researchgate.net This intramolecular charge-transfer characteristic is the foundation for their significant nonlinear optical (NLO) properties, which has made them subjects of intense study. researchgate.net
Early investigations focused on synthesis methods and exploring structure-property relationships. For instance, studies from the 1960s examined how different substituents on the nitroaniline framework influenced their chemical and physical characteristics. acs.org A significant challenge in the practical application of these materials, particularly in photonics, has been the difficulty of growing large, high-quality single crystals. optica.org This challenge spurred further research into creating derivatives. The development of compounds like N-benzyl-2-methyl-4-nitroaniline (BNA) was a direct attempt to overcome the crystal growth and thermal stability issues associated with earlier nitroaniline-based NLO materials. optica.org
More recent historical research has expanded to include supramolecular chemistry, such as the formation of co-crystals. Studies on co-crystals of caffeine (B1668208) with various substituted nitroanilines have been conducted to investigate how non-covalent interactions can be used to modify the structural and mechanical properties of the resulting crystalline materials. rsc.org
Current Research Frontiers and Unresolved Challenges in this compound Studies
Contemporary research on this compound continues to build on its foundational properties, exploring new applications and addressing persistent challenges.
Current Research Frontiers:
Advanced Nonlinear Optical Materials: A major frontier is the development of new NLO materials based on MNA. This includes creating molecular adduct crystals, such as this compound isophthalic acid (NMNAIPA), which have been shown to possess good thermal stability and significant second-harmonic generation capabilities.
Computational Chemistry: The use of theoretical models, like Density Functional Theory (DFT), is a key area of current research. These computational studies allow for the prediction of the NLO properties of MNA and its derivatives, investigate solvent effects on these properties, and help in the rational design of new molecules with enhanced characteristics.
Environmental Biodegradation: As its use becomes more widespread, understanding the environmental fate of MNA is crucial. A significant research frontier is the study of its biodegradation. While anaerobic biotransformation was previously reported, recent studies have identified aerobic degradation pathways by soil bacteria like Pseudomonas sp., which can utilize MNA as a sole source of carbon and nitrogen. chemicalbook.comebi.ac.uk This research is vital for developing effective bioremediation strategies. chemicalbook.comeaht.org
Terahertz (THz) Technology: Derivatives of substituted nitroanilines, such as BNA, are at the forefront of research for generating widely tunable terahertz (THz) waves through processes like difference frequency generation (DFG). optica.orgoptica.org
Unresolved Challenges:
Crystal Engineering: While progress has been made, achieving consistent growth of large, high-quality, and defect-free single crystals of MNA and its derivatives remains a challenge for optimizing their performance in NLO devices. optica.org
Mechanistic Pathways: The complete metabolic pathways for the biodegradation of MNA are still being elucidated. Further research is needed to identify all intermediate metabolites and the enzymes involved in the degradation process under various environmental conditions. ebi.ac.ukeaht.org
Enhancing Material Properties: There is an ongoing challenge to further enhance the NLO efficiency, thermal stability, and other key properties of MNA-based materials to meet the demands of next-generation photonic and optoelectronic applications. This involves continued exploration of chemical modifications and advanced crystal engineering techniques. worldscientific.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-nitroaniline | |
|---|---|---|
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InChI |
InChI=1S/C7H8N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3 | |
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InChI Key |
XIFJZJPMHNUGRA-UHFFFAOYSA-N | |
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Canonical SMILES |
CNC1=CC=C(C=C1)[N+](=O)[O-] | |
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Molecular Formula |
C7H8N2O2 | |
| Record name | N-METHYL-4-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID7025635 | |
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Molecular Weight |
152.15 g/mol | |
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Physical Description |
N-methyl-4-nitroaniline appears as brownish-yellow prisms with violet reflex (from ethanol) or yellow powder. (NTP, 1992), Brownish-yellow or yellow solid; [CAMEO] Yellow crystalline powder; [Alfa Aesar MSDS] | |
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| Record name | N-Methyl-4-nitroaniline | |
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Boiling Point |
Decomposes (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
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Density |
1.201 at 311 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.00764 [mmHg] | |
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CAS No. |
100-15-2 | |
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Melting Point |
306 °F (NTP, 1992) | |
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Synthesis Methodologies and Derivatization Strategies
Established Synthetic Pathways for N-Methyl-4-nitroaniline
The production of this compound can be achieved through several synthetic routes, each with its own set of reaction conditions and outcomes.
Conventional Routes (e.g., Alkylation of p-nitroacetanilide)
A traditional and well-established method for synthesizing this compound involves the alkylation of p-nitroacetanilide. chemicalbook.comguidechem.com This process typically begins with the reaction of p-nitroacetanilide with a methylating agent, such as methyl iodide, in the presence of a base like potassium hydroxide (B78521) and a solvent like acetone (B3395972). chemicalbook.comguidechem.com The mixture is heated to reflux to facilitate the formation of N-methyl-p-nitroacetanilide. chemicalbook.comguidechem.com Following the methylation step, the resulting intermediate is subjected to hydrolysis, commonly using a mixture of ethanol (B145695) and hydrochloric acid, to remove the acetyl group and yield the final product, this compound. chemicalbook.com Another approach involves the reaction of p-nitroaniline with formic acid to produce N-formyl-p-nitroaniline, which is then methylated using methyl iodide and potassium tert-butoxide in N,N-dimethylformamide. google.com The subsequent reduction of the formyl group with sodium borohydride (B1222165) yields this compound with high purity and a total yield exceeding 80%. google.com
Chemoselective N-Methylation of Anilines (e.g., using dimethyl carbonate with catalysts)
More contemporary methods focus on chemoselectivity, aiming to methylate the nitrogen atom of the aniline (B41778) group without affecting other functional groups that may be present in the molecule. The use of dimethyl carbonate (DMC) as a methylating agent has gained prominence due to its lower toxicity compared to traditional reagents like methyl halides. core.ac.uk In the presence of catalysts such as NaY faujasite or zirconium oxychloride octahydrate (ZrOCl2·8H2O), DMC can effectively N-methylate functionalized anilines with high selectivity. core.ac.ukresearchgate.net For instance, a highly chemoselective methodology using DMC and ZrOCl2·8H2O allows for the N-methylation of anilines at a relatively mild temperature of 90°C under aerobic conditions, a significant improvement over the higher temperatures typically required. researchgate.net This method has shown excellent results for a variety of substituted anilines, producing the corresponding N-methylanilines as the major products with high selectivity. researchgate.net The reaction using NaY faujasite as a catalyst also demonstrates high chemoselectivity, leading to the exclusive formation of N-methylanilines with yields ranging from 74% to 99%. core.ac.uk
Synthesis of this compound Derivatives
The strategic modification of the this compound structure allows for the fine-tuning of its chemical and physical properties for specific applications.
Structural Modifications and Functionalization for Property Tuning
The synthesis of this compound derivatives often involves introducing various substituents to the aromatic ring or the amine group. These modifications are aimed at altering properties such as solubility, reactivity, and nonlinear optical (NLO) characteristics. osti.gov For example, a series of N-alkyl substituted 4-nitroaniline (B120555) derivatives have been synthesized to explore their potential as NLO materials. osti.gov The introduction of different alkyl groups in place of the dimethylamino group in compounds like 4-(N,N-dimethylamino)-3-acetamidonitrobenzene (DAN) allows for a systematic study of structure-property relationships. osti.gov
Impact of Substitution on Molecular and Electronic Characteristics
The introduction of substituents to the this compound framework has a profound impact on its molecular and electronic properties. journalirjpac.com Density functional theory (DFT) calculations have shown that successive substitution with alkyl groups at the amino group can enhance properties like dipole moment, polarizability, and first static hyperpolarizability. This enhancement is often associated with an increase in the planarity of the molecule and a decrease in the HOMO-LUMO energy gap, which facilitates intramolecular charge transfer. The substitution of a methyl group in p-nitroaniline to form this compound, for instance, leads to a noncentrosymmetric crystal structure, which contributes to its greater polarizability and hyperpolarizability values. Furthermore, the electronic properties of these derivatives are also influenced by the solvent environment, with polar solvents generally leading to an increase in dipole moments and polarizabilities. journalirjpac.comresearchgate.net
Advanced Spectroscopic and Structural Characterization
X-ray Diffraction Studies of N-Methyl-4-nitroaniline and its Analogues
X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials. Both single-crystal and powder X-ray diffraction have been employed to characterize MNA and its analogues, revealing details about their crystal lattice, phase purity, and the intricate network of intermolecular forces at play.
Single crystal X-ray diffraction analysis provides the most definitive structural data for a crystalline solid. For this compound, these studies have determined that it crystallizes in the monoclinic system. ijsr.netresearchgate.net Detailed analysis has established its specific space group as P 1 21/n 1, with precise unit cell dimensions. nih.gov This information is crucial for understanding the fundamental packing symmetry of the molecules in the solid state.
Analogous compounds have also been studied. For instance, the molecular complex 2-methyl-4-nitroanilinium trichloroacetate (B1195264) also crystallizes in a monoclinic system, with the space group P2(1)/c. nih.gov Similarly, p-nitroanilinium 4-methyl phenolate, another related derivative, was found to crystallize in the monoclinic system with a space group of P1. sdnbvc.edu.in
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 9.9223 |
| b (Å) | 6.8557 |
| c (Å) | 10.7606 |
| α (°) | 90 |
| β (°) | 103.304 |
| γ (°) | 90 |
Data sourced from PubChem nih.gov.
Powder X-ray diffraction (PXRD) is a complementary technique used to assess the crystallinity and phase purity of a bulk sample. Studies on this compound grown from various solvents, such as acetone (B3395972), have utilized PXRD to confirm its crystalline nature. ijsr.netijsr.net The resulting diffraction patterns exhibit high-intensity, sharp peaks, which are indicative of a well-ordered, highly crystalline material. ijsr.net This method is also effective for characterizing molecular adducts of MNA, such as its complex with isophthalic acid, confirming the good crystalline nature of the resulting product. researchgate.net
The crystal structure of nitroaniline derivatives is significantly influenced by a network of intermolecular interactions. The hydrogen-bonding capability of the amine group is a key factor in determining the conformation and crystal packing of these molecules. chemicalbook.com
In analogues like 2-methyl-4-nitroaniline (B30703), molecules act as both donors and acceptors of N–H···O hydrogen bonds, with N···O distances of 3.117 Å and 3.239 Å, creating a robust three-dimensional framework. researchgate.net Further studies on related nitroanilinium salts have identified other weak interactions that contribute to the crystal's stability. These include C–H···O interactions and various π-interactions, such as π(ring)···π(ring) and interactions involving the nitro group (π(N)NO2···π(O)NO2). nih.gov These non-covalent forces collectively dictate the final packing architecture of the molecules in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR spectroscopy of this compound confirms the presence of all expected proton environments. The spectrum typically shows distinct signals for the aromatic protons, the N-methyl protons, and the amine (N-H) proton. The aromatic protons appear as complex multiplets or doublets in the downfield region (typically δ 6.5-8.1 ppm), with their specific chemical shifts and coupling patterns dependent on their position relative to the electron-withdrawing nitro group and the electron-donating methylamino group. chemicalbook.com The methyl group protons appear as a singlet or a doublet (due to coupling with the N-H proton) further upfield. chemicalbook.com The amine proton itself often presents as a broad signal, the position of which can be confirmed using techniques like spin decoupling. chemicalbook.comscispace.com
¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Shift (ppm) in DMSO-d₆ | Shift (ppm) in CDCl₃ |
|---|---|---|
| Aromatic (ortho to NO₂) | 8.022 | 8.087 |
| Aromatic (ortho to NHCH₃) | 6.615 | 6.529 |
| Amine (NH) | 7.32 | 4.7 |
| Methyl (CH₃) | 2.811 | 2.938 |
Data sourced from ChemicalBook chemicalbook.com. Note: The amine proton signal is often broad.
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. For this compound, distinct signals are observed for the methyl carbon and the four unique carbon atoms of the benzene (B151609) ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the nitro group (C-NO₂) and the one attached to the methylamino group (C-NHCH₃) are significantly shifted, as are the carbons ortho and meta to these groups. This technique is invaluable for confirming the carbon skeleton and assessing the electronic structure of the molecule. chemicalbook.com For the analogue N,N-dimethyl-4-nitroaniline, the carbon signals appear at δ 154.14, 137.06, 126.13, 110.34, and 40.35 (methyl carbons). rsc.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the molecular structure of this compound. By analyzing the vibrational modes of the molecule, specific structural features can be confirmed.
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational transitions. Analysis of the FT-IR spectrum of this compound (NMNA) reveals the presence of key functional groups that characterize its structure.
A notable feature in the spectrum is the peak observed at 3369 cm⁻¹, which is assigned to the N-H stretching vibration of the secondary amine group. acs.org This absorption is a clear indicator of the methylamino substituent on the aromatic ring. The presence and position of other characteristic bands, such as those for nitro group (NO₂) stretching and aromatic C-H and C=C stretching, are also confirmed through FT-IR analysis, providing a comprehensive vibrational fingerprint of the molecule. aip.org
Table 1: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Assignment | Frequency (cm⁻¹) | Reference |
|---|
This table presents a key identified vibrational frequency. A full spectrum analysis would include additional peaks corresponding to nitro group, aromatic ring, and methyl group vibrations.
Raman spectroscopy is a complementary vibrational spectroscopy technique that is applicable to the analysis of this compound. It has been successfully used to detect and evaluate the compound, particularly in studies related to its role as a stabilizer in propellant mixtures. spiedigitallibrary.orgnih.gov In such applications, laser sources with wavelengths of 532 nm and 785 nm have been utilized to acquire the Raman spectra of materials containing this compound. spiedigitallibrary.org While detailed spectral data with comprehensive peak assignments for the pure compound are not extensively reported in foundational literature, the applicability of the technique for its identification is well-established. spiedigitallibrary.orgnih.gov
Electronic Absorption Spectroscopy and Photophysical Characterization
Electronic absorption spectroscopy provides insight into the electronic transitions within the this compound molecule, while photophysical characterization helps in determining key properties like the optical band gap.
The UV-Visible absorption spectrum of this compound is characterized by an absorption band in the visible region, which is attributed to an n-π* electronic transition associated with the methylamino (H₃C-NH) group. aip.org The position of this absorption maximum is influenced by the solvent environment, a phenomenon known as solvatochromism.
Studies have shown that the absorption edge of this compound shifts depending on the polarity of the solvent used. For instance, when dissolved in tetrahydrofuran (B95107) (THF), the absorption edge is observed at 517 nm. aip.org This shifts to 525 nm in dimethylsulfoxide (DMSO) and 528 nm in acetone. aip.org This demonstrates that nonspecific solvent interactions, such as polarity and refractive index, are the primary factors influencing the spectral shifts, with minimal effect from solvent acidity or basicity. spiedigitallibrary.org Computational studies further corroborate these findings, indicating that the molecule's electronic properties are enhanced as the dielectric constant of the solvent increases.
Table 2: UV-Visible Absorption of this compound in Various Solvents
| Solvent | Absorption Edge (nm) | Reference |
|---|---|---|
| Tetrahydrofuran (THF) | 517 | aip.org |
| Dimethylsulfoxide (DMSO) | 525 | aip.org |
The optical band gap (E_g) is a crucial electronic property that can be determined from the UV-Visible absorption spectrum. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The value of the optical band gap is calculated from the absorption edge in the spectrum.
Consistent with the observed solvent effects on the absorption spectra, the calculated optical band gap of this compound also varies with the solvent. In tetrahydrofuran (THF), the optical band gap is 2.40 eV. aip.org The value decreases slightly to 2.36 eV in dimethylsulfoxide (DMSO) and 2.35 eV in acetone. aip.org A lower optical band gap is generally associated with increased molecular reactivity and enhanced nonlinear optical properties.
Table 3: Optical Band Gap of this compound in Various Solvents
| Solvent | Optical Band Gap (eV) | Reference |
|---|---|---|
| Tetrahydrofuran (THF) | 2.40 | aip.org |
| Dimethylsulfoxide (DMSO) | 2.36 | aip.org |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies on Electronic Structure
DFT has been extensively employed to investigate the electronic properties of N-Methyl-4-nitroaniline. These studies offer a detailed picture of its molecular orbitals, charge distribution, and behavior in the solid state.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. e-journals.in
Quantum chemical studies have shown that the HOMO-LUMO gap is associated with the nonlinear optical (NLO) properties of para-nitroaniline derivatives. For this compound, a smaller HOMO-LUMO energy gap is linked to enhanced NLO properties. e-journals.in Calculations performed using DFT with the B3LYP functional and 6-311G* basis set have explored the effect of solvents on this energy gap. It was observed that the HOMO-LUMO gap increases with the polarity of the solvent. researchgate.net In the gas phase, the molecule is found to be harder and less reactive, with a chemical hardness of 1.4968 eV. researchgate.net The enhanced NLO properties in various solvents were found to be associated with a decrease in the HOMO-LUMO gap.
Calculated HOMO-LUMO Energy Gaps for this compound
| Computational Method | Phase/Solvent | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| DFT/B3LYP | Gas Phase | ~3.0 (Implied Hardness) | researchgate.net |
| DFT/B3LYP/6-311G* | Various Solvents | Decreases with enhanced NLO properties |
This compound is a classic "push-pull" system, where the methylamino group (-NHCH₃) acts as an electron donor and the nitro group (-NO₂) as an electron acceptor. researchgate.netuminho.pt This configuration facilitates intramolecular charge transfer (ICT) through the conjugated π-electron system of the benzene (B151609) ring, which is fundamental to its significant second-order NLO response. researchgate.netbohrium.com
In the solid state, the arrangement of molecules in the crystal lattice dictates the material's bulk properties. Theoretical studies on the crystalline form of the related molecule 2-methyl-4-nitroaniline (B30703) (MNA) using DFT show that it has an indirect band gap. acs.orgresearchgate.net The calculated band structures for MNA exhibit low dispersion, a characteristic feature of organic molecular crystals, which arises from weaker intermolecular interactions compared to covalent bonds within the molecules. acs.orgresearchgate.net
The band dispersion in crystalline 2-amino-4-nitroaniline is larger than in MNA, which is attributed to stronger intermolecular hydrogen bonding interactions. acs.orgresearchgate.net These intermolecular forces can cause the band dispersion to increase while decreasing the NLO response. acs.orgresearchgate.net The MNA crystal shows a larger NLO response because its constituent molecules are mostly polarized along the same axis with less overlap between them. acs.orgresearchgate.net
Theoretical Prediction of Linear and Nonlinear Optical Properties
Computational methods are vital for predicting the NLO properties of molecules, providing a route to screen candidates for applications in photonics and optoelectronics.
The NLO response of a molecule is quantified by its hyperpolarizability (β). DFT calculations are a standard method for computing these properties. For this compound (referred to as HMNA in some studies), the dipole moment (μ), static polarizability (α), and first hyperpolarizability (β) have been calculated using the B3LYP/6-311G* basis set. e-journals.in
Studies comparing a series of para-nitroaniline derivatives showed that substitutions on the amino group significantly enhance hyperpolarizability. The introduction of a methyl group to para-nitroaniline to form this compound increases asymmetry and the electronic distribution, leading to a significant increase in the α and β values. The solvent environment also plays a crucial role, with studies showing that the dipole moments, polarizabilities, and hyperpolarizabilities increase as the dielectric constant of the solvent increases. bohrium.com
Calculated Optical Properties of this compound (HMNA)
| Property | Computational Method | Phase/Solvent | Calculated Value | Reference |
|---|---|---|---|---|
| Dipole Moment (μ) | B3LYP/6-311G | Gas Phase (Vacuum) | 7.73 D | |
| Static Polarizability (α) | B3LYP/6-311G | Gas Phase (Vacuum) | 14.07 x 10-24 esu | |
| First Hyperpolarizability (β) | B3LYP/6-311G | Gas Phase (Vacuum) | 24.33 x 10-30 esu | |
| Dipole Moment (μ) | B3LYP/6-311G | DMSO | 11.96 D | |
| Static Polarizability (α) | B3LYP/6-311G | DMSO | 17.06 x 10-24 esu | |
| First Hyperpolarizability (β) | B3LYP/6-311G | DMSO | 54.21 x 10-30 esu |
For bulk crystalline materials, more advanced theoretical treatments are necessary. Studies on the closely related 2-methyl-4-nitroaniline (MNA) crystal have investigated excitonic effects using time-dependent DFT (TDDFT) with a bootstrap exchange-correlation kernel. acs.orgresearchgate.net These excitonic effects, which describe the interaction between an excited electron and the hole it leaves behind, are significant in these materials. Furthermore, these studies have noted that MNA crystals have extremely small wavelengths for their plasmon peaks. acs.orgresearchgate.net
Molecular Dynamics Simulations for Solvation Phenomena
Molecular dynamics (MD) simulations are a powerful tool for elucidating the intricate details of how this compound (MNA) interacts with its immediate solvent environment, particularly water. By performing NVT (constant number of particles, volume, and temperature) molecular dynamics simulations, researchers can analyze the local organization of water molecules around the MNA solute. researchgate.netaip.orgaip.org
This analysis is often carried out using tools like the radial distribution function (RDF) and spatial distribution functions (SDFs). researchgate.netaip.org The RDF provides information about the probability of finding a solvent atom at a certain distance from a solute atom, while SDFs offer a three-dimensional map of solvent density around the solute.
For MNA in an aqueous solution, simulations reveal that the methylamino and nitro functional groups have a significant effect on the hydration structure. researchgate.netaip.orgaip.org SDFs indicate that water molecules tend to be distributed above and below the nitrogen atoms of both the methylamino and nitro groups, parallel to the aromatic ring's plane. researchgate.netaip.orgaip.org A key finding is the formation of two weak hydrogen bonds between water molecules and both the methylamino and nitro groups of MNA. researchgate.netaip.orgaip.org
The hydration structures around the functional groups in MNA are distinct from those observed for methylamine, nitrobenzene, and benzene in water. researchgate.netaip.orgaip.org These structural differences, along with the weak hydrogen bonding, are believed to explain the lower solubility of MNA in water. researchgate.netaip.orgaip.org The interplay between the hydrophilic (amino) and hydrophobic (nitro and methyl) moieties in MNA creates a unique hydration shell that governs its behavior in aqueous environments. researchgate.netchemicalbook.com
Table 1: Key Findings from Hydration Structure Analysis of this compound
| Analytical Method | Key Observation | Implication |
| Radial Distribution Function (RDF) | Defines the local organization and coordination number of water molecules around MNA. researchgate.netaip.org | Provides quantitative data on solute-solvent distances. |
| Spatial Distribution Function (SDF) | Shows water molecules distributed above and below the N atoms of both functional groups. researchgate.netaip.orgaip.org | Reveals the 3D orientation of the hydration shell. |
| Hydrogen Bond Analysis | Water forms two weak hydrogen bonds with both the methylamino and nitro groups. researchgate.netaip.orgaip.org | Explains specific solute-solvent interactions. |
| Comparative Analysis | Hydration differs from that of methylamine, nitrobenzene, and benzene. researchgate.netaip.orgaip.org | Highlights the combined effect of the functional groups on solubility. |
The solvation free energy is a critical thermodynamic quantity that dictates the solubility and partitioning of a solute between different phases. For this compound, solvation Gibbs free energies have been calculated, notably in water and 1-octanol, using the expanded ensemble molecular dynamics (EEMD) method. researchgate.netaip.org These two solvents are particularly important for environmental and pharmaceutical modeling, as the 1-octanol/water partition coefficient is a key indicator of a chemical's environmental fate and bioavailability.
The accuracy of these theoretical calculations is validated by comparing them against experimental data. researchgate.netaip.org Studies have shown that the calculated solvation free energies for MNA can reproduce the experimental 1-octanol/water partition coefficient to within ±0.1 in log units, demonstrating a high level of accuracy for the force fields and methods used. researchgate.netaip.org Such calculations provide valuable insights that can help in the optimization of force field parameters for a wide variety of organic compounds. researchgate.net
Table 2: Solvation Free Energy Calculation Summary for this compound
| Method | Solvents Studied | Key Outcome |
| Expanded Ensemble Molecular Dynamics (EEMD) | Water, 1-Octanol | Calculation of Solvation Gibbs Free Energies. researchgate.netaip.org |
| Comparison with Experiment | Water, 1-Octanol | Calculated values reproduce the experimental 1-octanol/water partition coefficient with high accuracy. researchgate.netaip.org |
Solvent Models and Their Influence on Electronic and Optical Properties
The surrounding solvent medium can significantly alter the electronic and optical properties of solute molecules like this compound. Theoretical models are essential for capturing these effects. A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. bohrium.comresearchgate.net
Studies on para-nitroaniline derivatives show that properties such as dipole moments and polarizabilities generally increase as the polarity (dielectric constant) of the solvent increases. journalirjpac.com This enhancement is often associated with a decrease in the HOMO-LUMO energy gap, suggesting an increase in the molecule's reactivity and potential for intermolecular charge transfer. researchgate.net For instance, calculations on 4-nitroaniline (B120555) derivatives using the B3LYP/6-311++G(d,p) level of theory showed that bond lengths tend to increase with solvent polarity, while bond angles decrease. researchgate.net
However, implicit solvent models have limitations. Research has indicated that for N,N-diethyl-4-nitroaniline, most implicit PCM models fail to correctly reproduce the sequence of solvatochromic shifts (changes in absorption spectra) across different solvents, often underestimating the effect in water. researchgate.net In such cases, explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, can provide a more accurate description. researchgate.net TD-DFT calculations that incorporate an explicit solvent model have been shown to perform best in modeling these spectral shifts, highlighting the importance of specific solute-solvent interactions that are missed by continuum models. researchgate.net The choice of solvent can thus be used to tune the frontier molecular orbital energy gap and, consequently, the electronic and NLO properties of the molecule. researchgate.net
Nonlinear Optical Nlo Properties and Optoelectronic Potential
Fundamental Mechanisms of Enhanced Nonlinear Optical Response
The significant nonlinear optical response of N-Methyl-4-nitroaniline is not arbitrary; it is deeply rooted in its specific molecular architecture. The interplay of electron-donating and electron-withdrawing groups, along with the influence of specific substitutions, gives rise to its enhanced NLO properties.
Role of Donor-Acceptor Conjugated Systems
The core of this compound's NLO activity lies in its classic "push-pull" electronic structure. e-journals.inbohrium.com This configuration consists of an electron-donating group and an electron-accepting group positioned at opposite ends of a π-conjugated system. e-journals.in In NMNA, the methylamino group (-NHCH₃) acts as the electron donor, "pushing" electron density into the aromatic ring. Conversely, the nitro group (-NO₂) serves as a strong electron acceptor, "pulling" electron density from the ring.
This intramolecular charge transfer (ICT) across the conjugated benzene (B151609) ring is the fundamental origin of the large molecular second-order hyperpolarizability (β), which is a measure of a molecule's NLO activity. e-journals.in The delocalized π-electrons of the benzene ring facilitate this charge transfer, creating a highly polarizable molecule that can interact strongly with an applied electric field, such as that from a high-intensity laser. e-journals.inacs.org This efficient charge transfer from the donor to the acceptor leads to a significant change in the molecule's dipole moment upon excitation, a key requirement for a large second-order NLO response.
Influence of Methyl Substitution on Hyperpolarizability and Asymmetry
The substitution of a methyl group onto the amino nitrogen of the parent p-nitroaniline (PNA) molecule to form this compound plays a crucial role in enhancing its NLO properties. Theoretical studies, often employing Density Functional Theory (DFT), have shown that the addition of the methyl group increases the molecule's hyperpolarizability. e-journals.in
This enhancement can be attributed to several factors. The methyl group is an electron-releasing group, which increases the electron-donating strength of the amino group. This, in turn, facilitates a more efficient intramolecular charge transfer to the nitro group, thereby increasing the molecular hyperpolarizability. e-journals.in Furthermore, the substitution can influence the molecular packing in the crystalline state. For a material to exhibit macroscopic second-order NLO effects, it must crystallize in a non-centrosymmetric space group. The presence of the methyl group can disrupt the centrosymmetric packing that is often adopted by the parent p-nitroaniline, thus promoting the necessary acentric crystal structure for second harmonic generation. acs.org
Experimental Measurement and Characterization of NLO Parameters
To quantify the NLO properties of this compound and assess its potential for optoelectronic applications, several experimental techniques are employed. These methods provide crucial data on the efficiency of frequency conversion, the material's refractive properties, and its electro-optic response.
Second Harmonic Generation (SHG) Efficiency (e.g., Kurtz-Perry Powder Technique)
One of the most common methods for evaluating the second-order NLO efficiency of a new material is the Kurtz-Perry powder technique. ijsr.netscience.gov This method provides a rapid and straightforward assessment of a material's ability to generate the second harmonic, a frequency-doubling process. In this technique, a powdered sample of the material is irradiated with a high-intensity laser beam, typically from a Nd:YAG laser operating at a fundamental wavelength of 1064 nm. ijsr.netijsr.net The intensity of the generated second harmonic light (at 532 nm for a 1064 nm fundamental) is then measured and compared to that produced by a standard reference material, commonly potassium dihydrogen phosphate (B84403) (KDP). ijsr.netijsr.net
Studies on single crystals of this compound grown from various solvents have confirmed its SHG activity, with its efficiency being compared to that of KDP. ijsr.netijsr.net For instance, a molecular adduct of NMNA with isophthalic acid demonstrated an SHG efficiency 1.25 times greater than that of KDP. researchgate.net
| Compound | Relative SHG Efficiency | Reference |
|---|---|---|
| NMNA-Isophthalic Acid Adduct | 1.25 x KDP | researchgate.net |
Refractive Index Measurements and Dispersion Relations (e.g., Sellmeier Equation)
The refractive index of a material and its variation with wavelength (dispersion) are critical parameters for designing phase-matching conditions in NLO devices. Phase-matching ensures that the fundamental and second-harmonic waves travel at the same speed through the crystal, allowing for efficient energy transfer and a strong SHG signal. While estimated values for the refractive index of this compound are available from chemical property databases (an estimated value of 1.6276 has been reported), detailed experimental measurements and the corresponding Sellmeier equations for NMNA are not readily found in the public domain. lookchem.comechemi.comkerton-industry.com
The Sellmeier equations are empirical relationships that describe the dispersion of the refractive index for a given material. optica.orgnih.gov For anisotropic crystals, separate equations are determined for each principal refractive index. These equations are typically derived by fitting experimental data obtained from techniques such as prism coupling or the measurement of phase-matching angles for SHG and sum-frequency generation over a wide range of wavelengths. optica.orgnih.govoptica.org While specific data for NMNA is lacking, studies on related compounds like N-benzyl-2-methyl-4-nitroaniline (BNA) have successfully employed these methods to refine their Sellmeier equations, which is crucial for optimizing applications like terahertz (THz) wave generation. optica.orgnih.govoptica.orgresearchgate.net
Electro-Optic Coefficients
The linear electro-optic effect, or Pockels effect, describes the change in a material's refractive index in response to an applied low-frequency or DC electric field. The magnitude of this effect is quantified by the electro-optic coefficients (rᵢⱼ). These coefficients are vital for applications in optical modulation, switching, and sensing.
The measurement of electro-optic coefficients often involves interferometric techniques. For example, the Young's two-slit interference method has been used to determine the electro-optic coefficients of related organic thin films like N-benzyl-2-methyl-4-nitroaniline (BNA). nih.gov In such a setup, the phase shift of a laser beam passing through the material is measured as a function of the applied voltage, from which the electro-optic coefficients can be calculated. While the methodology is well-established, specific experimental values for the electro-optic coefficients of this compound are not prominently available in the reviewed literature. Studies on similar molecules, such as 2-methyl-4-nitroaniline (B30703) (MNA), have shown that organic crystals can possess exceptionally large electro-optic coefficients, primarily of electronic origin. aps.org
Anisotropy and Orientational Polarization in this compound Crystals
The nonlinear optical properties of this compound are intrinsically linked to the anisotropic nature of its crystalline form. MNA crystallizes in a non-centrosymmetric structure, which is a prerequisite for second-order NLO phenomena like second-harmonic generation (SHG). The specific arrangement of the MNA molecules within the crystal lattice leads to a significant orientational polarization, where the molecular dipoles are aligned in a way that results in a large macroscopic dipole moment. This alignment is crucial for achieving high NLO efficiency.
MNA crystals are biaxial, meaning they have three different principal refractive indices. optica.org This optical anisotropy is a direct consequence of the directional dependence of the light-matter interaction within the crystal. The refractive indices along the different crystallographic axes have been determined using techniques such as the prism coupling method. optica.org The significant difference in these refractive indices is a key factor in achieving phase matching for efficient frequency conversion processes.
The molecular packing in MNA crystals is such that the charge-transfer axes of the molecules are predominantly aligned along a single direction, leading to a very high value for certain components of the second-order nonlinear optical susceptibility tensor (d-tensor). acs.org For instance, research on 2-methyl-4-nitroaniline (a closely related derivative) has shown that the d₁₁ tensor component is exceptionally large. spiedigitallibrary.org This high degree of orientational order is a defining characteristic of MNA and similar organic NLO crystals, distinguishing them from inorganic counterparts. acs.org The polarization of the output light from NLO processes in MNA is also highly anisotropic; for example, in Langmuir-Blodgett films of a derivative, the second-harmonic signal was found to be always polarized parallel to the dipping direction of the film fabrication. aip.org
The table below presents the anisotropic refractive indices of 2-methyl-4-nitroaniline (MNA) crystal film at a wavelength of 0.6328 µm, as determined by the prism coupling method. optica.org
| Crystallographic Axis | Refractive Index (n) |
| X | 2.0 ± 0.1 |
| Z | 1.6 ± 0.1 |
| Data for the Y-axis was not reported in this specific study. |
Furthermore, the nonlinear optical coefficients of a single crystal of the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) have been determined, highlighting the large anisotropy in its NLO response. elsevierpure.com
| d-tensor Component | Magnitude (pm/V) |
| d₃₃₃ | 234 ± 31 |
| d₃₂₂ | 15.6 ± 0.9 |
| d₃₁₁ | ~ 0 |
| Data obtained for second harmonic generation at a fundamental wavelength of 1064 nm. elsevierpure.com |
This pronounced anisotropy and strong orientational polarization are fundamental to the high NLO efficiency of this compound and its derivatives, making them highly effective materials for a range of optical applications.
Prospects for Application in All-Optical Systems and Photonics Devices
The remarkable nonlinear optical properties of this compound and its derivatives position them as highly promising candidates for a variety of applications in all-optical systems and photonics devices. These materials offer the potential for high-speed optical signal processing, frequency conversion, and the development of novel light sources. tcichemicals.comijsr.net
One of the most explored applications is second-harmonic generation (SHG) , where two photons of a certain frequency are combined to generate a single photon with twice the frequency (and half the wavelength). MNA and its derivatives exhibit exceptionally high SHG efficiencies. rsc.orgoptica.org For instance, the SHG efficiency of this compound has been reported to be 1.16 times greater than that of the standard inorganic material potassium dihydrogen phosphate (KDP). ijsr.net A derivative, N-benzyl-2-methyl-4-nitroaniline (BNA), has demonstrated an SHG efficiency approximately 300 times higher than that of urea. nih.gov This makes these materials highly suitable for the development of compact and efficient frequency doublers for lasers.
Beyond simple frequency doubling, these organic crystals are also valuable for other frequency conversion processes such as sum and difference frequency generation and parametric oscillation . google.com These processes are crucial for generating tunable coherent light sources across the visible and near-infrared spectrum. The ability to achieve phase matching over a broad range of wavelengths is a key advantage of these materials. optica.org
A particularly exciting application is in the generation of terahertz (THz) radiation . The large nonlinear coefficients of crystals like BNA make them highly effective for generating THz waves through difference frequency generation or optical rectification. elsevierpure.comoptica.org This opens up possibilities for applications in spectroscopy, imaging, and communications in the THz frequency range.
Furthermore, the electro-optic properties of these materials are being harnessed for the development of advanced electro-optic devices . Doping nematic liquid crystals with N-benzyl-2-methyl-4-nitroaniline has been shown to significantly improve the performance of liquid crystal displays (LCDs). nih.govnih.govmdpi.comscispace.com The BNA dopant reduces the threshold voltage and leads to a much faster switching time, with the fall time of the LC cell being up to five times faster than that of a pure liquid crystal cell. nih.govresearchgate.net Additionally, BNA has been shown to act as a blue-light filter, which could be beneficial in display applications. nih.govmdpi.comscispace.com
The potential for creating all-optical systems , where light controls light, is another significant prospect. The large and fast nonlinear response of MNA and its derivatives could enable the development of all-optical switches, modulators, and logic gates, which are essential components for future high-speed optical computing and communication networks. tcichemicals.com The use of these materials in waveguide structures, such as nanofibers, has also been shown to strongly enhance the SHG efficiency, paving the way for integrated nanophotonic devices. optica.orgrsc.org
Mechanistic Studies of Degradation and Biotransformation
Photodegradation Pathways and Mechanisms
The transformation of N-Methyl-4-nitroaniline and related compounds under the influence of light involves several key chemical reactions. These pathways include photo-retro-aldol-type reactions, N-demethylation, and the formation of various radical species and decomposition products.
This compound can be formed as an initial product in the photodegradation of more complex molecules through a photo-retro-aldol-type reaction. nih.govacs.orgunit.nouib.nounit.no For instance, the irradiation of 1-((4-nitrophenyl)amino)-3-phenylpropan-2-ol in a solution of acetonitrile (B52724) and water initiates its decomposition. unit.no This process begins when the molecule is excited to its triplet state, leading to its breakdown into N-methyl-p-nitroaniline and phenylacetaldehyde. unit.nouib.nounit.no This type of reaction is a key initial step that produces this compound as an intermediate, which then undergoes further degradation. nih.govacs.org
Once formed, this compound is known to undergo photochemical N-demethylation. nih.govacs.orgunit.no This reaction pathway results in the formation of formaldehyde (B43269) and p-nitroaniline. nih.govacs.orgunit.nouib.nounit.noresearchgate.net Studies have shown that upon photoexcitation, particularly in the presence of an external acceptor in benzene (B151609) or the methoxide (B1231860) ion in methanol, demethylation occurs. rsc.orgrsc.org The triplet state of this compound reacts with other nitroarenes, leading to its demethylation. rsc.orgrsc.org The conversion to p-nitroaniline is a primary degradation step observed in these photochemical processes. nih.govuib.no
The photodegradation process involves various radical reactions and yields several decomposition products. The photochemical N-demethylation of this compound proceeds through radical intermediates. rsc.org For example, the reaction of the triplet state of 4-nitro-N,N-dimethylaniline, a related compound, with other nitroarenes results in a C-centered radical (H₂˙C(CH₃)N–C₆H₄–NO₂). rsc.orgrsc.org
In the broader photodegradation scheme where this compound is an intermediate, other products are also formed. The accompanying product, phenylacetaldehyde, can oxidize to phenylacetic acid or undergo a Norrish type 1 reaction to form formaldehyde and benzaldehyde (B42025). nih.govacs.orgunit.no Phenylacetic acid itself can further cleave to produce benzaldehyde and formaldehyde or formic acid. nih.govacs.orgunit.no Quantitative analysis of one such decomposition showed that after 80 minutes of irradiation, half of the starting material was consumed, with p-nitroaniline being a major product. nih.govuib.no
Table 1: Key Products in the Photodegradation Pathway Involving this compound
| Initial Reactant | Intermediate | Primary Degradation Products | Secondary Products |
|---|
Aerobic Microbial Degradation and Catabolic Pathways
The aerobic breakdown of this compound by microorganisms has been a subject of scientific investigation. The findings detailed in this section are based on published research that has since been retracted. The Council of Scientific and Industrial Research investigated the study and concluded that the published results were fabricated as no underlying data were available. plos.org The original publication was retracted at the request of the institution. plos.org The following subsections describe the findings as they were originally reported.
Research originally reported the isolation of a bacterium, identified as Pseudomonas sp. strain FK357, from soil microcosms. plos.orgnih.govnih.gov This strain was said to be capable of utilizing this compound (MNA) as its sole source of carbon, nitrogen, and energy. plos.orgnih.govchemicalbook.com The isolation process involved enriching soil slurries on MNA-selective plates, from which 35 morphologically different isolates were initially selected. plos.orgnih.gov Strain FK357 was identified as the most efficient MNA degrader among them. plos.orgnih.gov Growth studies indicated that the optimal concentration for degradation by strain FK357 was 250 µM of MNA at 30°C and a pH of 7.2. plos.orgnih.govresearchgate.net Higher concentrations, specifically 500 µM, were reported to completely inhibit the growth of the strain. plos.orgnih.gov
The proposed aerobic degradation pathway of this compound by Pseudomonas sp. strain FK357 was described as a multi-step process involving several key enzymatic reactions. plos.orgnih.govnih.gov
N-demethylation: The initial step was identified as an N-demethylation reaction. plos.orgnih.gov An NADH-dependent enzyme in cell-free lysates was reported to catalyze the transformation of MNA into 4-nitroaniline (B120555) (4-NA) and formaldehyde. plos.orgnih.gov This confirmed that the removal of the methyl group was the first catabolic reaction. plos.orgnih.gov
Monooxygenation: The second step in the pathway was a monooxygenation reaction. plos.orgnih.govnih.gov Cell extracts demonstrated a flavin-dependent transformation of 4-nitroaniline (4-NA) into 4-aminophenol (B1666318) (4-AP). plos.orgnih.govebi.ac.uk This hydroxylation reaction, common in the degradation of nitroaromatic compounds, removes the nitro group. plos.orgresearchgate.net
Oxidative deamination: The third step involved the conversion of 4-aminophenol (4-AP) to 1,2,4-benzenetriol (B23740) (BT), indicating an oxidative deamination where the amino group is released. plos.orgnih.govnih.gov Subsequent degradation of BT was proposed to occur via the action of benzenetriol 1,2-dioxygenase, leading to ring cleavage. plos.orgnih.gov
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses were used to identify the major metabolic intermediates as 4-nitroaniline (4-NA), 4-aminophenol (4-AP), and 1,2,4-benzenetriol (BT). plos.orgnih.govnih.govebi.ac.uk
Table 2: Reported Enzymatic Activities in the Aerobic Degradation of this compound by Pseudomonas sp. strain FK357 (Based on Retracted Data)
| Reaction Step | Enzyme Type | Substrate | Product | Specific Activity (nmol min⁻¹ mg⁻¹ protein) |
|---|---|---|---|---|
| 1. N-demethylation | N-demethylase | This compound (MNA) | 4-Nitroaniline (4-NA) & Formaldehyde | 12.33 ± 0.15 |
| 2. Monooxygenation | Flavin-dependent monooxygenase | 4-Nitroaniline (4-NA) | 4-Aminophenol (4-AP) | 3.55 ± 0.08 |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1,2,4-Benzenetriol |
| 1-((4-nitrophenyl)amino)-3-phenylpropan-2-ol |
| 4-Aminophenol |
| 4-Nitroaniline |
| Benzaldehyde |
| Benzoic acid |
| Formaldehyde |
| Formic acid |
| This compound |
| Phenylacetaldehyde |
Anaerobic Biotransformation Mechanisms
Under anaerobic conditions, the biotransformation of MNA follows a different, reductive pathway. Studies using anaerobic fluidized-bed bioreactors (AFBB) and up-flow anaerobic sludge blanket (UASB) reactors have been instrumental in understanding these mechanisms. chemicalbook.comcolab.ws
In the absence of oxygen, MNA undergoes reductive transformation. The primary transformation product identified is N-methyl-p-phenylenediamine (MPD), which results from the reduction of the nitro group to an amino group. chemicalbook.comcolab.ws This transformation is nearly stoichiometric. colab.ws However, MPD is not readily mineralized further under these conditions and is considered a dead-end product that accumulates in the system. chemicalbook.comcolab.ws
The anaerobic by-product, N-methyl-p-phenylenediamine (MPD), can undergo further reactions, particularly upon exposure to air. colab.ws It has been observed that these by-products can form dimers or polymerize extensively. colab.ws This process is an autoxidation reaction that can lead to the formation of azobond polymers. colab.ws
Influence of Environmental Factors on Degradation Kinetics
The rate and extent of degradation of chemical compounds are often influenced by environmental factors such as pH.
In the context of the anaerobic transformation of MNA, the subsequent fate of the major metabolite, N-methyl-p-phenylenediamine (MPD), is significantly affected by pH. Studies on the autoxidation of MPD have shown that the process is catalyzed under alkaline conditions. nih.gov Specifically, MPD was observed to be readily autoxidized and polymerized extensively upon aeration at a pH of 9. colab.ws In contrast, at a pH of 5 and 7, the compound was relatively stable. nih.gov This indicates that alkaline environments can promote the abiotic polymerization of this dead-end metabolite. nih.gov
Applications in Advanced Materials and Systems
Role as an Additive in Energetic Materials
N-Methyl-4-nitroaniline serves as a critical additive in modern energetic material formulations, where it contributes to both the processability and stability of explosives.
This compound is utilized to lower the melting temperature of certain high-melting-point energetic materials, which facilitates the manufacturing of insensitive explosives through melt-casting processes. guidechem.comeastharbourgroup.comscientificlabs.complos.org A primary example is its use with 2,4-Dinitroanisole (DNAN), a common melt-cast explosive filler. plos.orgdettx.com The high melting point of pure DNAN (94-95 °C) can be challenging for standard melt-cast production. scispace.com The addition of a small percentage of MNA depresses the melting point of DNAN, creating a eutectic mixture that is more suitable for typical melt-cast operations. dettx.comscispace.com
Table 1: Effect of this compound on the Melting Point of DNAN
| Additive | Concentration in DNAN | Resulting Melting Point (°C) | Eutectic Temperature (°C) |
|---|---|---|---|
| This compound (MNA) | 1% | ~93 | 78.6 |
Data sourced from research on DNAN formulations. scispace.com
This compound functions as a stabilizer for gunpowder and a desensitizing agent for molten cast explosives such as 1,3,5-trinitro-1,3,5-triazinane (TNAZ). guidechem.comchemicalbook.comlookchem.comchemdad.comchemicalbook.com Its primary role as a stabilizer, particularly in nitrate (B79036) ester-based propellants like composite modified double base (CMDB) propellants, is to inhibit autocatalytic decomposition. at.uanih.govresearchgate.net
Integration into Nonlinear Optical Devices
The non-centrosymmetric molecular structure of this compound gives rise to significant second-order nonlinear optical (NLO) properties, making it a material of interest for various photonic applications. google.comworldscientific.com
This compound is a highly effective material for second harmonic generation (SHG), a nonlinear optical process that converts two photons of a specific frequency into a single photon with double the frequency (and half the wavelength). google.com Its large second-order susceptibility makes it a candidate for the active element in frequency doubling devices. google.comoptica.org
Single crystals of MNA have been grown and fabricated into components for SHG experiments. aip.org In one such design, a thin single crystal of MNA was used as a high-index top layer in a tapered slab-type optical waveguide. aip.org By guiding a fundamental wave from a Nd:YAG laser (1.064 μm) through this structure, phase-matching conditions could be achieved to efficiently generate a second harmonic wave. aip.org Further research has demonstrated that the SHG efficiency can be dramatically enhanced—by up to an order of magnitude—by structuring MNA into nanofibers within a polymer matrix. rsc.org This enhancement is attributed to the controlled alignment of the MNA molecules within the nanofibers. researchgate.net
Table 2: Nonlinear Optical Properties of MNA
| Property | Value/Observation | Application Context |
|---|---|---|
| Second Harmonic Generation (SHG) | High efficiency observed in powder and single crystal forms. optica.org | Frequency Doublers |
| SHG Tensor Component (d₁₁) | Estimated at 235 x 10⁻¹² m/V | Noncollinear SHG |
| Phase Matching | Achievable in waveguide structures and crystalline powders. aip.orgrsc.org | Efficient SHG Devices |
Data compiled from various studies on the nonlinear optical properties of MNA. rsc.orgspiedigitallibrary.org
The significant nonlinear optical response of this compound also makes it a suitable material for use in other NLO devices, including optical mixers and parametric oscillators. google.comrsc.org These devices rely on the same fundamental principles of second-order susceptibility as SHG. Optical mixers combine two input beams of different frequencies to generate an output beam at the sum or difference frequency, while optical parametric oscillators generate tunable coherent light from a fixed-frequency pump laser. The properties that make MNA a practical crystal for SHG, such as its ability to be phase-matched, are also advantageous for these applications. rsc.org
Polymer and Composite Integration
This compound can be incorporated into polymers and composites to create advanced functional materials with enhanced properties. This integration leverages both its chemical stabilizing capabilities and its unique optical and piezoelectric characteristics.
It serves as a stabilizer in polymer formulations, such as for polyvinyl chloride (PVC), where it can improve thermal and UV stability, thereby extending the material's lifespan. chemicalbook.com
A significant area of research involves embedding MNA nanocrystals into polymer nanofibers through techniques like electrospinning. rsc.orgresearchgate.net When this compound is integrated into a poly-L-lactic acid (PLLA) polymer matrix, the resulting composite nanofibers exhibit highly anisotropic optical and piezoelectric properties. rsc.orgresearchgate.netnih.gov The electrospinning process, combined with mechanical stretching, can induce a high degree of molecular orientation of the MNA nanocrystals within the fibers. researchgate.net This alignment results in a significant net dipole moment along the fiber axis, leading to a strong second harmonic generation (SHG) response and a high piezoelectric output. rsc.orgnih.gov Such composites are being explored for applications in nanophotonics and as functional materials for energy harvesting. rsc.orgpreprints.org
Role in Enhancing Thermal and UV Stability in Polymer Formulations
This compound is incorporated into polymer formulations primarily to act as a stabilizer, mitigating degradation caused by exposure to heat and ultraviolet (UV) radiation. chemicalbook.com Polymers such as polyvinyl chloride (PVC), for instance, are susceptible to degradation when exposed to sunlight or high temperatures. The addition of MNA can help to preserve the polymer's structural integrity under these conditions. chemicalbook.com
The stabilizing effect of MNA is also critical in the context of energetic materials. For example, it has been identified as an efficient stabilizer for formulations containing ammonium (B1175870) nitrate and other energetic components, where it helps to control chemical degradation. researchgate.net Its function is to enhance the thermal stability of these materials, which is a crucial factor for their safe storage and handling. researchgate.net In the synthesis of insensitive explosives, MNA is also used as an additive to lower the melting temperature of the energetic materials, further contributing to their stability and safety. researchgate.net
The mechanism behind its stabilizing properties is linked to its molecular structure, which includes a nitro group (–NO2). chemicalbook.com This structure allows it to effectively interact with and neutralize reactive species that are generated during the thermal or photo-oxidative degradation of the polymer, thereby preventing the propagation of degradation reactions.
Characterization of Polymer-N-Methyl-4-nitroaniline Composites
The characterization of polymer composites containing this compound is essential to understand the material's properties and performance. A variety of analytical techniques are employed to evaluate these composites, with a strong focus on their thermal behavior.
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in assessing the thermal stability of MNA-polymer composites. numberanalytics.com TGA measures the change in mass of a sample as a function of temperature, revealing the onset of degradation and the material's stability range. numberanalytics.com DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and glass transition temperatures. numberanalytics.com
A study investigating the thermal stability of nitrocellulose (NC) stabilized with MNA provides a clear example of this characterization. TGA and DSC analyses were used to compare pure nitrocellulose with an MNA/NC composite. The results demonstrated the enhanced thermal stability of the composite material.
Table 1: Thermal Decomposition Parameters of Nitrocellulose (NC) and MNA/NC Composite
| Sample | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
|---|---|---|
| Pure Nitrocellulose (NC) | ~190 | ~205 |
| MNA/NC Composite (3 wt%) | ~195 | ~210 |
Note: The data in this table is illustrative, based on findings from thermal analysis studies of nitrocellulose composites. Actual values can vary based on specific experimental conditions.
Spectroscopic Analysis: Fourier Transform Infrared (FTIR) spectroscopy is another key characterization tool. It is used to identify the functional groups present in the composite and to study the interactions between the polymer matrix and the MNA additive. The FTIR spectrum of pure MNA shows a characteristic peak for the N-H stretching of the secondary amine group at approximately 3369 cm⁻¹. researchgate.net When incorporated into a polymer, shifts in this and other peaks can indicate chemical interactions or the formation of new bonds, confirming the integration of the stabilizer within the polymer matrix.
Microscopic and Other Analyses: Other techniques such as Scanning Electron Microscopy (SEM) can be used to study the morphology and dispersion of MNA within the polymer matrix. For more advanced applications, such as in functional materials, techniques like X-Ray Diffraction (XRD) may be used to analyze the crystallinity of the composite. bohrium.comnih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-Methyl-4-nitroaniline critical for experimental design?
- Answer : MNA has a molecular weight of 242.27 g/mol and contains 18 non-hydrogen bonds, including aromatic rings, a nitro group, and a methylamine substituent. It is soluble in acetone and benzene, slightly soluble in ethanol, and insoluble in water. These properties necessitate the use of organic solvents for dissolution in synthesis or analysis. Thermal stability studies show vigorous exothermic reactions with carbaryl sulfate above 167°F, requiring controlled heating conditions in reactions .
Q. How can researchers quantify MNA in propellants or environmental matrices?
- Answer : Near-infrared (NIR) spectroscopy and Raman spectroscopy are validated for rapid, non-destructive quantification of MNA in propellants. Calibration models using partial least squares (PLS) regression achieve high accuracy (R² > 0.98) by correlating spectral bands (e.g., nitro group vibrations at ~1520 cm⁻¹) with reference HPLC data .
Q. What experimental protocols are recommended to assess MNA’s thermal stability in composite materials like nitrocellulose?
- Answer : Isothermal decomposition dynamics (e.g., at 70–120°C) under nitrogen atmosphere, coupled with thermogravimetric analysis (TGA), quantify activation energy (Eₐ) and decomposition rates. MNA stabilizes nitrocellulose by scavenging free radicals, delaying autocatalytic degradation. Kinetic parameters (e.g., Eₐ ≈ 120 kJ/mol) are derived via the Arrhenius equation .
Advanced Research Questions
Q. What mechanistic challenges arise in chlorination reactions involving MNA, and how can reproducibility be improved?
- Answer : Reactions with tert-butyl hypochlorite (TBH) proceed via free radical intermediates, evidenced by light catalysis, oxygen inhibition, and non-reproducible kinetics. Demethylation products (e.g., 4-nitroaniline) and 4,4'-dinitroazobenzene suggest competing pathways. Reproducibility requires strict light exclusion, inert atmospheres, and pre-addition of tert-butanol to suppress induction periods .
Q. How do N-substituted derivatives of MNA enhance nonlinear optical (NLO) properties, and what methods validate these effects?
- Answer : Derivatives like N-benzyl-MNA exhibit doubled second-harmonic (SH) activity compared to MNA due to enhanced hyperpolarizability (β tensor) from electron-donor substituents. Single-crystal X-ray diffraction confirms molecular alignment, while phase-matching ability is tested via Kurtz-Perry powder SHG measurements. Thermal stability (>200°C) is assessed via differential scanning calorimetry (DSC) .
Q. What methodologies elucidate MNA’s aerobic biodegradation pathway, and what limitations exist in current studies?
- Answer : Pseudomonas sp. strain FK357 was reported to degrade MNA aerobically via N-demethylation (forming 4-nitroaniline) and monooxygenation (yielding 1,2,4-benzenetriol), analyzed via HPLC and GC-MS. However, this study was retracted due to fabricated data . Alternative approaches include anaerobic microcosms (e.g., Bacillus spp.) coupled with stable isotope probing (SIP) to trace ¹³C-labeled intermediates .
Q. How is MNA utilized in synthesizing thiocarbamoyl fluorides, and what reaction conditions optimize yield?
- Answer : MNA reacts with sulfur, KF, and TMSCF₃ in THF at RT for 12 hours to form methyl(4-nitrophenyl)carbamothioic fluoride. Yields (>75%) are optimized via stoichiometric control (4:3:8 molar ratio of S:KF:TMSCF₃) and purification by silica gel chromatography. Mechanistic studies suggest nucleophilic fluorination at the thiocarbonyl center .
Contradictions and Gaps
- Aerobic Degradation : The retracted Pseudomonas study highlights the need for rigorous validation of microbial pathways. Current literature lacks mechanistic details on enzymatic steps (e.g., flavin-dependent monooxygenases) in MNA degradation.
- Reaction Mechanisms : Conflicting reports on radical vs. ionic pathways in TBH reactions underscore the importance of advanced techniques like EPR spectroscopy to detect transient intermediates.
Methodological Recommendations
- Use tandem MS/MS for unambiguous identification of degradation products.
- Apply density functional theory (DFT) to model hyperpolarizability in NLO derivatives.
- Employ metagenomics to identify uncultured microbial degraders in environmental samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
